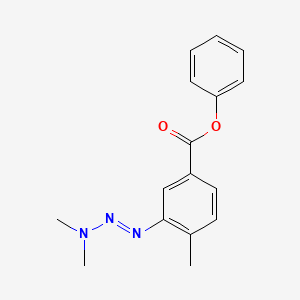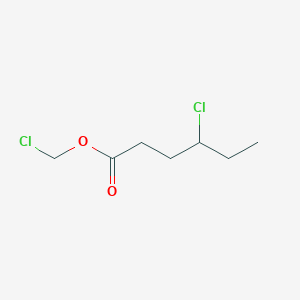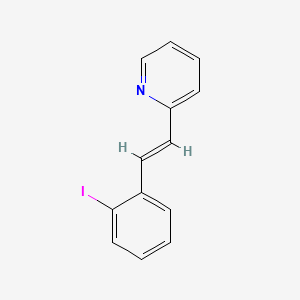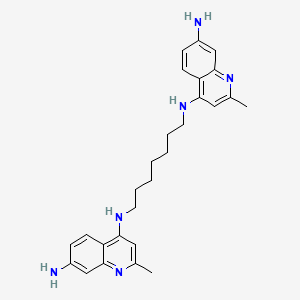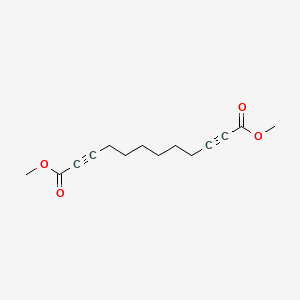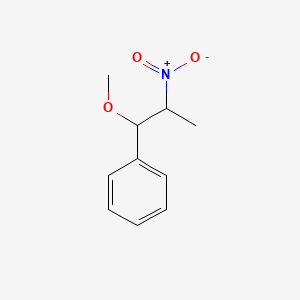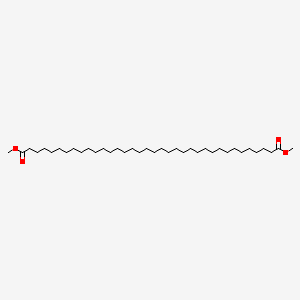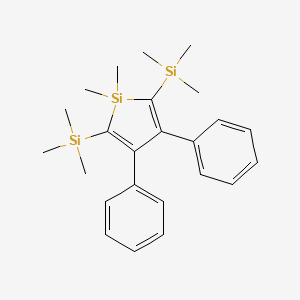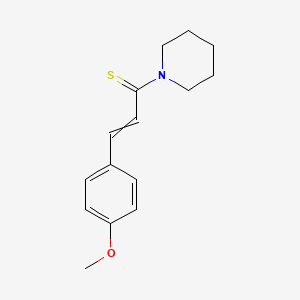
Dotriacontyl hexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dotriacontyl hexadecanoate is a long-chain ester compound formed from the esterification of dotriacontanol (a 32-carbon alcohol) and hexadecanoic acid (palmitic acid, a 16-carbon fatty acid). This compound is a significant component of natural waxes, including beeswax, and is known for its hydrophobic properties and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dotriacontyl hexadecanoate can be synthesized through the esterification reaction between dotriacontanol and hexadecanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as high-temperature gas chromatography can be employed to monitor the reaction progress and ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Dotriacontyl hexadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of dotriacontanol and hexadecanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a different ester and alcohol .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products:
Hydrolysis: Dotriacontanol and hexadecanoic acid.
Transesterification: New ester and alcohol depending on the reactants used.
Aplicaciones Científicas De Investigación
Dotriacontyl hexadecanoate has various applications in scientific research and industry:
Chemistry: Used as a standard in chromatographic analysis to study the composition of natural waxes and lipids.
Biology: Investigated for its role in the structure and function of biological membranes and natural waxes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and stability.
Mecanismo De Acción
The mechanism of action of dotriacontyl hexadecanoate is primarily related to its hydrophobic properties. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chains provide stability and resistance to oxidation, making it an effective protective agent in various applications .
Comparación Con Compuestos Similares
Triacontyl hexadecanoate: An ester of triacontanol (a 30-carbon alcohol) and hexadecanoic acid.
Hexacosyl hexadecanoate: An ester of hexacosanol (a 26-carbon alcohol) and hexadecanoic acid.
Comparison: Dotriacontyl hexadecanoate is unique due to its longer carbon chain, which provides enhanced hydrophobicity and stability compared to shorter-chain esters. This makes it particularly useful in applications requiring long-lasting protective coatings and stable emulsions .
Propiedades
Número CAS |
80252-38-6 |
|---|---|
Fórmula molecular |
C48H96O2 |
Peso molecular |
705.3 g/mol |
Nombre IUPAC |
dotriacontyl hexadecanoate |
InChI |
InChI=1S/C48H96O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-35-37-39-41-43-45-47-50-48(49)46-44-42-40-38-36-34-16-14-12-10-8-6-4-2/h3-47H2,1-2H3 |
Clave InChI |
FMGHDGZLCHHZKR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


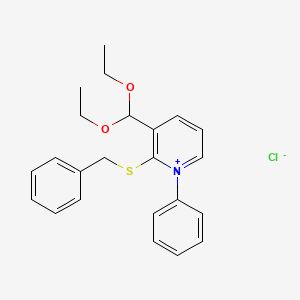
![N-(2-Hydroxyethyl)-N'-[1-(4-octylphenyl)ethyl]thiourea](/img/structure/B14433145.png)
![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)

